N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide
Brand Name: Vulcanchem
CAS No.: 1171774-51-8
VCID: VC11949731
InChI: InChI=1S/C18H12Cl2N4OS/c1-10-8-16(22-17(25)12-9-11(19)6-7-13(12)20)24(23-10)18-21-14-4-2-3-5-15(14)26-18/h2-9H,1H3,(H,22,25)
SMILES: CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3
Molecular Formula: C18H12Cl2N4OS
Molecular Weight: 403.3 g/mol

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide

CAS No.: 1171774-51-8

Cat. No.: VC11949731

Molecular Formula: C18H12Cl2N4OS

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide - 1171774-51-8

Specification

CAS No. 1171774-51-8
Molecular Formula C18H12Cl2N4OS
Molecular Weight 403.3 g/mol
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dichlorobenzamide
Standard InChI InChI=1S/C18H12Cl2N4OS/c1-10-8-16(22-17(25)12-9-11(19)6-7-13(12)20)24(23-10)18-21-14-4-2-3-5-15(14)26-18/h2-9H,1H3,(H,22,25)
Standard InChI Key PXOXMXVDXHWWME-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3
Canonical SMILES CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3

Introduction

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide is a complex organic compound that belongs to the class of benzamide derivatives. It features a unique combination of a benzothiazole moiety and a pyrazole structure, which makes it of interest in various scientific fields, particularly medicinal chemistry. This compound is characterized by its potential biological activities and applications in drug discovery.

Synthesis Methodologies

The synthesis of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide can involve several methodologies, typically starting with the reaction of 1,3-benzothiazole derivatives with pyrazole intermediates. Specific conditions such as temperature control, solvent selection, and reaction time optimization are crucial for achieving high yields and purity of the final product.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure of synthesized compounds. These methods provide detailed information about the molecular structure and can help in identifying any impurities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator